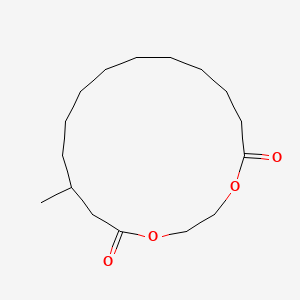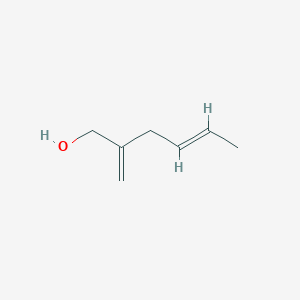phosphane CAS No. 70530-40-4](/img/structure/B14459667.png)
[Bis(trimethylsilyl)methyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl)methylphosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a bis(trimethylsilyl)methyl group. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for Bis(trimethylsilyl)methylphosphane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products have various applications in catalysis and material science.
Applications De Recherche Scientifique
Bis(trimethylsilyl)methylphosphane has several scientific research applications:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique electronic properties.
Industry: It is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in coordination chemistry, where it stabilizes metal centers and facilitates catalytic reactions. The molecular targets and pathways involved include transition metal complexes and catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but lacks the bis(trimethylsilyl)methyl group.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups attached to the phosphorus atom.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom.
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of the bis(trimethylsilyl)methyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in catalysis and material science, where these properties can be leveraged to achieve specific reactivity and selectivity.
Propriétés
Numéro CAS |
70530-40-4 |
|---|---|
Formule moléculaire |
C19H29PSi2 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
bis(trimethylsilyl)methyl-diphenylphosphane |
InChI |
InChI=1S/C19H29PSi2/c1-21(2,3)19(22(4,5)6)20(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16,19H,1-6H3 |
Clé InChI |
CDAHWVXMBPFJMZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
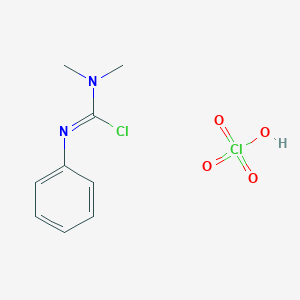
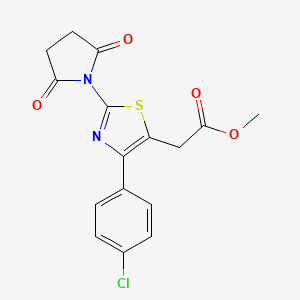
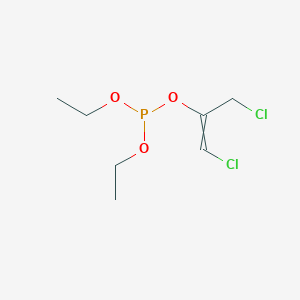

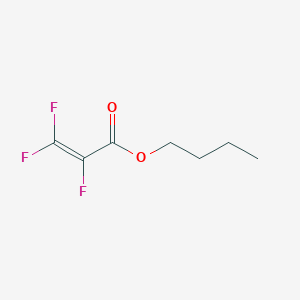

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
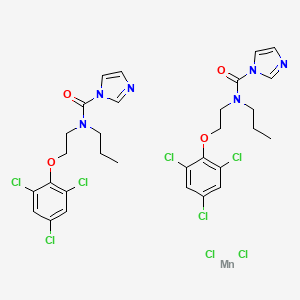

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
